

synthesis route for 4-(Morpholin-4-yl)-piperidine dihydrochloride

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Compound of Interest

Compound Name: 4-(Morpholin-4-yl)-piperidine dihydrochloride

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An In-depth Technical Guide to the Synthesis of **4-(Morpholin-4-yl)-piperidine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)-piperidine and its dihydrochloride salt are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of both the morpholine and piperidine scaffolds makes it a crucial building block for various biologically active compounds, including kinase inhibitors used in cancer therapy, such as Alectinib.^[1] This guide provides a detailed overview of the primary synthetic routes for **4-(Morpholin-4-yl)-piperidine dihydrochloride**, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Routes

The synthesis of 4-(Morpholin-4-yl)-piperidine primarily revolves around two main strategies:

- Reductive Amination: This is the most common approach, involving the reaction of a 4-piperidone derivative with morpholine, followed by the reduction of the resulting enamine or

iminium ion intermediate. The choice of protecting group on the piperidine nitrogen is a key variable in this route.

- Nucleophilic Substitution: This method involves the formation of the morpholine ring by reacting a 4-aminopiperidine derivative with a suitable dielectrophile, such as bis(2-bromoethyl) ether.

Following the synthesis of the free base, 4-(Morpholin-4-yl)-piperidine, the dihydrochloride salt is typically prepared by treating the base with hydrochloric acid.

Experimental Protocols

Route 1: Reductive Amination

Method A: Starting from N-Boc-4-piperidone

This route involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone, followed by the deprotection of the Boc group and subsequent salt formation.

Step 1: Synthesis of tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate In a 250 mL three-necked flask, N-tert-butoxycarbonyl-4-piperidone (10.0g, 50 mmol) is dissolved in anhydrous methanol (100 mL).^[1] Acetic acid and morpholine (4.78g, 55 mmol) are slowly added to the solution.^[1] Subsequently, 10% palladium on carbon (1g) is added. The mixture is then placed under a hydrogen atmosphere and stirred overnight.^[1] Completion of the reaction is monitored by gas chromatography. After the reaction is complete, the solvent is removed by evaporation. The resulting residue is dissolved in dichloromethane and washed with a small amount of water. The organic layer is separated, dried, and purified by column chromatography (using a dichloromethane:methanol = 20:1 eluent) to yield the product as a white solid.^[1]

Step 2: Synthesis of 4-(Morpholin-4-yl)-piperidine and its Dihydrochloride Salt The tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate (9.0g, 33 mmol) is placed in a 100 mL three-necked flask. A solution of hydrochloric acid in 1,4-dioxane is added, and the mixture is stirred.^[1] The resulting precipitate is collected by filtration to give the dihydrochloride salt as a white solid.^[1] To obtain the free base, the solid can be neutralized with a suitable base.^[1]

Method B: Starting from N-Benzyl-4-piperidone

This pathway involves an initial reductive amination to form the N-benzylated intermediate, followed by a debenzylation step via catalytic hydrogenation.

Step 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine A common method involves the reaction of 1-benzyl-4-piperidone with morpholine.^{[2][3]} A patent describes heating 1-benzyl-4-piperidone and morpholine in a toluene solvent to 110°C.^[2] Another approach performs the reductive amination in a one-pot reaction under a hydrogen atmosphere (up to 1 MPa) in the presence of a platinum or palladium catalyst.^[3]

Step 2: Synthesis of 4-(Morpholin-4-yl)-piperidine (Debenzylation) The N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) is dissolved in methanol (400 mL).^[4] To this solution, 10% palladium on carbon catalyst (5.2 g) is added.^[4] The mixture is hydrogenated at room temperature for 18 hours under a hydrogen pressure of 50 psi.^[4] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated to yield a colorless oily substance which crystallizes upon standing.^[4]

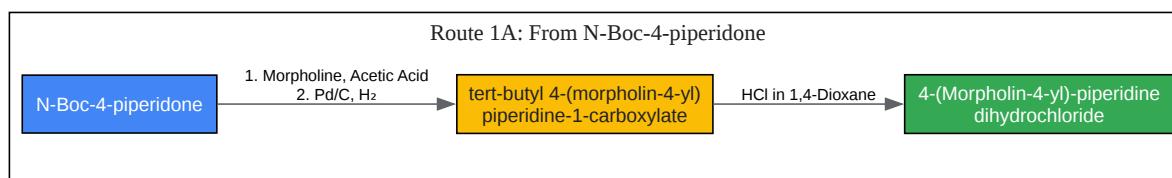
Step 3: Formation of the Dihydrochloride Salt The resulting 4-(Morpholin-4-yl)-piperidine free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid (e.g., HCl in 1,4-dioxane or another appropriate solvent) to precipitate the dihydrochloride salt.^[1]

Quantitative Data Summary

Synthesis Route	Starting Material	Key Reagents & Conditions	Intermediate Product	Intermediate Yield	Final Product	Final Yield	Purity	Reference
Route 1A	N-Boc-4-piperidone (10.0g)	Morpholine, Pd/C, H ₂ , MeOH	tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate	9.0g	4-(Morpholin-4-yl)-piperidine salt	9.2g	White Solid	[1]
Route 1B	N-benzyl-4-(4-morpholinyl)piperidine (41.59g)	10% Pd/C, H ₂ (50 psi), MeOH	-	-	4-(Morpholin-4-yl)-piperidine	25.29g (93%)	Colorless Oil/Solid	[4]

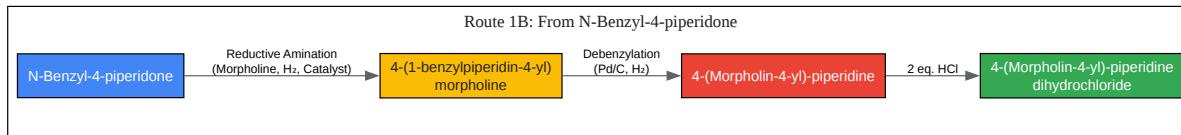
Synthesis Pathway Visualizations

Below are the graphical representations of the core synthesis routes for **4-(Morpholin-4-yl)-piperidine dihydrochloride**.



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Caption: Route 1A via Reductive Amination of N-Boc-4-piperidone.

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Caption: Route 1B via Reductive Amination and Debenzylation.

Conclusion

The synthesis of **4-(Morpholin-4-yl)-piperidine dihydrochloride** is well-established, with reductive amination being the most prevalent and efficient strategy. The choice between using an N-Boc or N-benzyl protected 4-piperidone derivative depends on factors such as reagent availability, cost, and desired scale of production. The N-Boc route offers a straightforward deprotection step, while the N-benzyl route requires catalytic hydrogenation. Both methods provide good to excellent yields. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

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